

JMV 236: Detailed Application Notes and Protocols for Research

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Compound of Interest

Compound Name: Jmv 236

Cat. No.: B1672977

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Introduction

JMV 236 is a synthetic analogue of the cholecystokinin octapeptide-sulfate (CCK-8-S), with the chemical structure Boc-Tyr(SO₃)-Nle-Gly-Trp-Nle-Asp-Phe-NH₂.^[1] Developed for enhanced chemical stability compared to its endogenous counterpart, **JMV 236** exhibits potent appetite-suppressing activity.^[1] It has been demonstrated to exert effects on food intake, pancreatic enzyme secretion, and central nervous system monoamine levels, making it a valuable tool for research in gastroenterology, metabolism, and neuroscience.^{[1][2]} **JMV 236** is reported to have the same activity as CCK-8-S in stimulating pancreatic amylase secretion and in binding to both peripheral and central CCK receptors.^[1]

This document provides detailed application notes and protocols for the use of **JMV 236** in both in vivo and in vitro research settings, based on available scientific literature.

Data Presentation

In Vivo Dosage Guidelines

Species	Application	Dosage Range	Administration Route	Effects Observed	Reference
Rat	Food Intake Regulation	12.5 - 50 µg/kg	Intraperitoneal (i.p.)	Decreased food intake 2-3 hours post-administration.	
Rat (Obese Zucker and "Cafeteria" models)	Plasma Neuropeptide Y (NPY) Levels	50 µg/kg	Intraperitoneal (i.p.)	Significant decrease in plasma NPY in lean and "cafeteria" model rats.	
Rat	Brain Monoamine Levels	12.5 - 50 µg/kg	Intraperitoneal (i.p.)	Decreased striatal dopamine metabolite levels and increased hypothalamic and striatal serotonin metabolite (5-HIAA) levels.	

In Vitro Application Guidelines

Due to the statement that **JMV 236** exhibits the same activity as CCK-8-S on pancreatic amylase secretion, the following concentrations, typically used for CCK-8-S, can be considered as a starting point for in vitro experiments with **JMV 236**.

Assay Type	Cell/Tissue Type	Suggested Concentration Range	Expected Effect
Amylase Secretion Assay	Isolated Pancreatic Acini (Rat)	1 pM - 10 nM	Stimulation of amylase release.
Receptor Binding Assay	Pancreatic or Brain Membranes	1 pM - 100 nM	Competitive displacement of radiolabeled CCK ligands.
Intracellular Calcium Mobilization	Pancreatic Acinar Cells	1 pM - 10 nM	Stimulation of intracellular calcium signaling.

Experimental Protocols

In Vivo Protocol: Assessment of Anorexigenic Effects in Rats

Objective: To evaluate the effect of **JMV 236** on food intake in rats.

Materials:

- **JMV 236**
- Sterile saline solution (0.9% NaCl)
- Sprague-Dawley rats (male, 200-250 g)
- Standard laboratory chow
- Metabolic cages equipped for food intake monitoring
- Syringes and needles for intraperitoneal injection (25-27 gauge)

Procedure:

- **Animal Acclimation:** House rats individually in metabolic cages for at least 3 days prior to the experiment to acclimate them to the environment and measurement procedures. Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water.
- **Fasting:** To standardize hunger levels, withhold food for a period of 12-18 hours (e.g., overnight) before the injection. Water should remain available.
- **JMV 236 Preparation:** Dissolve **JMV 236** in sterile saline to the desired concentrations (e.g., to achieve doses of 12.5 µg/kg and 50 µg/kg in an injection volume of 1 ml/kg).
- **Administration:** At the beginning of the light cycle, administer **JMV 236** or vehicle (saline) via intraperitoneal (i.p.) injection.
- **Food Intake Measurement:** Immediately after injection, provide a pre-weighed amount of standard chow. Measure the amount of food consumed at regular intervals, for example, at 1, 2, 3, and 24 hours post-injection.
- **Data Analysis:** Calculate the cumulative food intake at each time point and compare the results between the **JMV 236**-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

In Vitro Protocol: Amylase Secretion from Isolated Rat Pancreatic Acini

Objective: To measure the dose-dependent effect of **JMV 236** on amylase secretion from isolated pancreatic acini.

Materials:

- **JMV 236**
- Collagenase (Type V)
- HEPES-buffered Ringer's solution (HBR) supplemented with 0.5% BSA and essential amino acids.
- Amylase substrate (e.g., Phadebas® tablets)

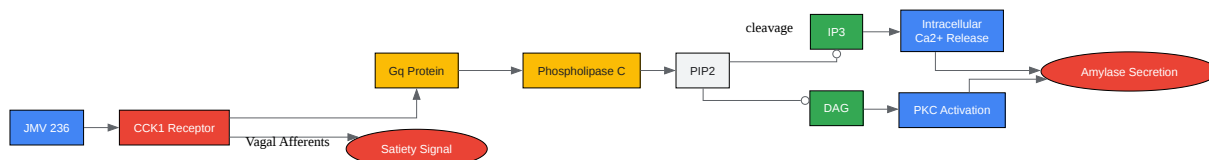
- Spectrophotometer

Procedure:

- Isolation of Pancreatic Acini:
 - Euthanize a rat according to institutional guidelines.
 - Perfuse the pancreas with HBR solution containing collagenase.
 - Excise the pancreas and incubate it in the collagenase solution at 37°C with gentle shaking to disperse the tissue into acini.
 - Filter the suspension to remove undigested tissue and wash the acini by centrifugation.
- Amylase Secretion Assay:
 - Resuspend the isolated acini in fresh HBR solution.
 - Aliquot the acinar suspension into tubes containing various concentrations of **JMV 236** (e.g., 1 pM to 10 nM) or control buffer.
 - Incubate the tubes at 37°C for 30 minutes with gentle shaking.
 - Pellet the acini by centrifugation.
 - Collect the supernatant, which contains the secreted amylase.
- Amylase Activity Measurement:
 - Determine the amylase activity in the supernatant using a commercially available assay kit or a standard method with an amylase substrate.
 - Measure the absorbance at the appropriate wavelength using a spectrophotometer.
- Data Analysis:
 - Express the amylase secretion as a percentage of the total amylase content in the acini.

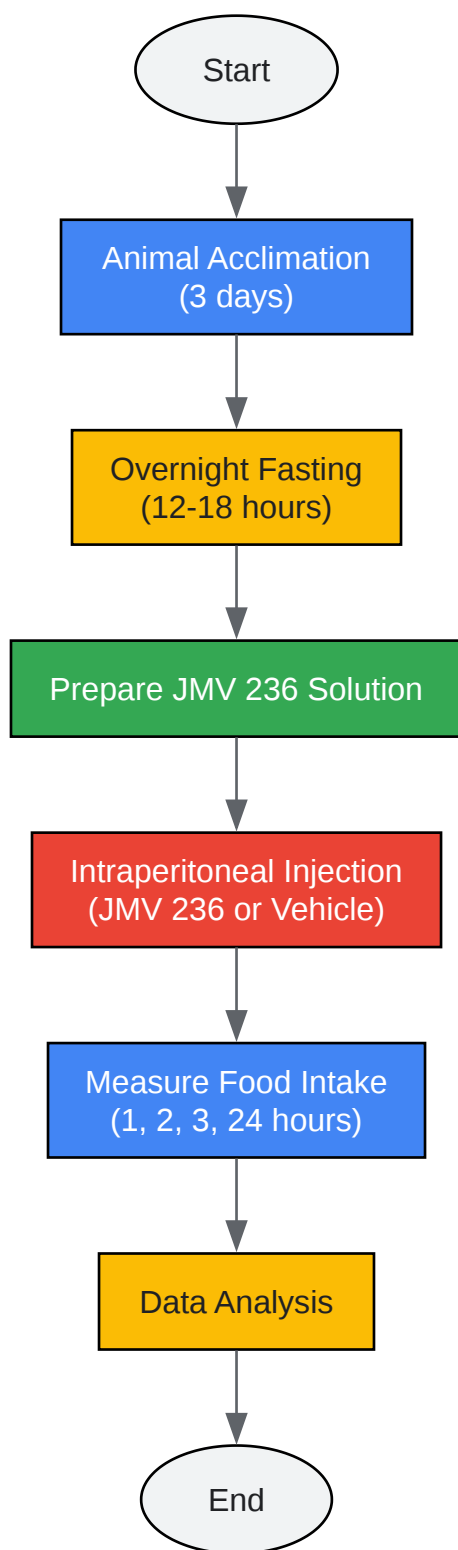
- Plot the dose-response curve for **JMV 236**-stimulated amylase secretion.

Mandatory Visualizations



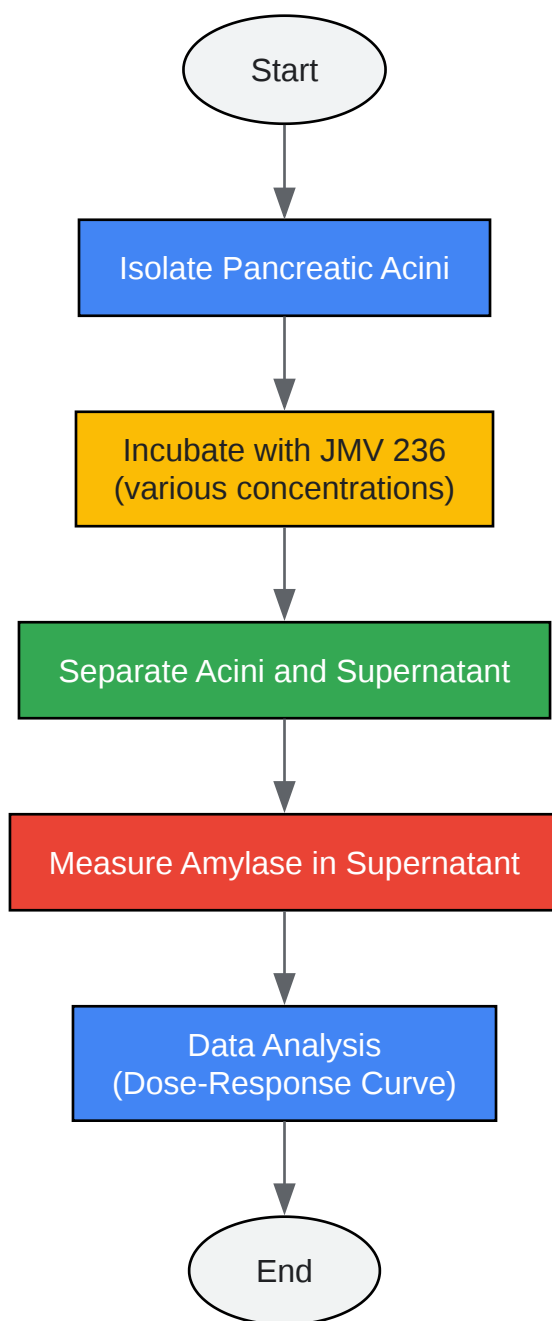
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Caption: Signaling pathway of **JMV 236** via the CCK1 receptor.



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Caption: Experimental workflow for in vivo food intake studies.



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Caption: Workflow for in vitro amylase secretion assay.

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References

- 1. Effects of a new cholecystokinin analogue (JMV 236) on food intake and brain monoamines in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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